molecular formula C27H23N3O4S B2760717 2-Amino-4-(2-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893299-06-4

2-Amino-4-(2-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2760717
CAS No.: 893299-06-4
M. Wt: 485.56
InChI Key: FPYPQOQFLFNALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyran and benzothiazine dioxide core. Key structural features include a 2-methoxyphenyl group at position 4, a 2-methylbenzyl substituent at position 6, and a cyano group at position 2. The 5,5-dioxide moiety enhances electronic delocalization, influencing both physicochemical properties and biological interactions .

Properties

IUPAC Name

2-amino-4-(2-methoxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-9-3-4-10-18(17)16-30-22-13-7-5-11-19(22)25-26(35(30,31)32)24(21(15-28)27(29)34-25)20-12-6-8-14-23(20)33-2/h3-14,24H,16,29H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYPQOQFLFNALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(2-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrano-benzothiazine core. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For instance, compounds similar to our target molecule have shown significant cytotoxic effects against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%. In one study, a related compound exhibited an IC50 value of 0.2162 μM against EGFR and VEGFR-2 kinases, demonstrating potent activity compared to Sorafenib .

CompoundCell Line TestedIC50 (µM)
This compoundMDA-MB-231TBD
Related CompoundMDA-MB-2310.2162
SorafenibMDA-MB-231Reference

The biological activity of benzothiazine derivatives is often attributed to their ability to inhibit specific kinases involved in cancer proliferation. The docking studies have shown that these compounds can effectively bind to the active sites of kinases such as EGFR and VEGFR-2, leading to reduced tumor growth .

Antimicrobial Activity

Beyond anticancer properties, benzothiazine derivatives have also demonstrated antimicrobial activity. Research indicates that these compounds possess antibacterial and antifungal properties effective against a range of pathogens . The mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study investigated a series of benzothiazine derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that modifications on the phenyl rings significantly enhanced anticancer activity .
  • Antimicrobial Testing : Another study evaluated the antimicrobial potential of various benzothiazine derivatives against common bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of the pyrano[3,2-c][2,1]benzothiazine core followed by functionalization at various positions. The structural complexity allows for the exploration of its properties and interactions with biological systems.

Biological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a series of related compounds were synthesized and tested against various human tumor cell lines. Some derivatives exhibited significant antiproliferative activities, suggesting that modifications in the structure can enhance their efficacy against cancer cells .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the compound's lipophilic nature .

3. Neuroprotective Effects
Some studies suggest that compounds with similar structures may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability to cross the blood-brain barrier is a critical factor in their development as therapeutic agents .

Material Science Applications

1. Electrochemical Sensors
The electrochemical properties of this compound have been investigated for potential use in sensors. The ability to form charge transfer complexes makes it suitable for applications in detecting various analytes .

2. Corrosion Inhibition
Research has shown that certain derivatives can act as corrosion inhibitors in acidic environments, making them valuable in industrial applications where metal protection is crucial .

Case Studies

Study Focus Findings
Anticancer Study Evaluation of antiproliferative effectsCertain derivatives showed high activity against specific cancer cell lines with unique modes of action .
Antimicrobial Assessment Testing against bacterial strainsSignificant antibacterial activity was observed; effective against both Gram-positive and Gram-negative bacteria .
Electrochemical Properties Investigation for sensor applicationsDemonstrated favorable electrochemical characteristics suitable for sensor development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyranobenzothiazine Family

  • 2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (6d): Substituents: Benzyl (position 6) and phenyl (position 4). Activity: Selective monoamine oxidase A (MAO-A) inhibitor (IC₅₀ = 0.42 µM) .
  • 2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (7q): Substituents: Methyl (position 6) and phenyl (position 4). Activity: Dual MAO-A/B inhibitor (IC₅₀ = 0.38 µM for MAO-A; 0.89 µM for MAO-B) . Key Difference: Smaller methyl group at position 6 may improve membrane permeability compared to the bulkier 2-methylbenzyl group in the target compound.

Pyranopyrazole Derivatives

  • 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s): Substituents: 3-Methoxyphenyl (position 4) and 2-chlorophenyl (position 1). Synthesis: MCR of hydrazine derivatives with aldehydes and malononitrile (80% yield; m.p. 170–171°C) .

Kojic Acid-Fused Pyrano-Pyran Derivatives

  • 2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6k): Substituents: Benzyloxy-methoxyphenyl (position 4) and hydroxymethyl (position 6). Physicochemical Properties: m.p. 234–237°C; IR peaks at 2196 cm⁻¹ (CN) and 1652 cm⁻¹ (C=O) . Key Difference: Hydroxymethyl and oxo groups increase polarity, likely improving aqueous solubility compared to the target compound’s lipophilic 2-methylbenzyl group.

Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives

  • (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) :
    • Substituents : Trimethylbenzylidene (position 2) and 5-methylfuran (position 7).
    • Synthesis : Reflux with chloroacetic acid and aromatic aldehydes (68% yield; m.p. 243–246°C) .
    • Key Difference : Thiazolo-pyrimidine core with conjugated carbonyl groups may exhibit stronger UV absorption, useful in analytical detection.

Comparative Data Tables

Key Research Findings

Substituent Effects on MAO Inhibition :

  • Electron-donating groups (e.g., methoxy) enhance MAO-A selectivity, while lipophilic groups (e.g., benzyl) improve blood-brain barrier penetration .
  • Bulkier substituents (e.g., 2-methylbenzyl) may reduce enzymatic binding affinity compared to smaller groups like methyl .

Synthetic Efficiency: Multicomponent reactions (MCRs) achieve higher yields (75–80%) compared to stepwise syntheses (57–68%) . Reflux times vary significantly: 6 hours for pyranobenzothiazines vs. 12 hours for pyrimido-quinazolines .

Physicochemical Properties: Hydroxymethyl and oxo groups (e.g., in 6k ) increase solubility but may reduce membrane permeability. Cyano groups contribute to strong dipole moments, influencing crystallinity and melting points .

Q & A

Q. What are the typical synthetic pathways for synthesizing this compound, and what are the critical reagents or reaction conditions?

The compound is synthesized via a multistep protocol involving:

  • Step 1 : Coupling methyl anthranilate with methane sulfonyl chloride to form a sulfonamide intermediate.
  • Step 2 : N-benzylation/N-methylation followed by ring closure with sodium hydride to generate the benzothiazine dioxide core.
  • Step 3 : Multicomponent reactions with malononitrile and substituted benzaldehydes to construct the pyranobenzothiazine scaffold . Key reagents include sodium hydride (for cyclization) and malononitrile (for introducing the nitrile group). Reaction conditions require anhydrous environments and controlled reflux temperatures (e.g., 80–100°C) to avoid side reactions .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for validation?

Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and scaffold integrity (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the range δ 6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., experimental m/z matching calculated values within ±0.0002 Da) .
  • Melting Point Analysis : Consistency in melting points (e.g., 179–248°C for analogous compounds) indicates purity .
  • Recrystallization : Ethanol or DMSO is used for purification, with slow evaporation to obtain single crystals for X-ray diffraction if needed .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screening focuses on enzyme inhibition assays , particularly for monoamine oxidase (MAO) isoforms (MAO-A/MAO-B):

  • In vitro assays : Using recombinant MAO enzymes and spectrophotometric detection of hydrogen peroxide (H2_2O2_2) to measure inhibition (IC50_{50} values) .
  • Selectivity profiling : Comparing inhibition at MAO-A vs. MAO-B (e.g., compound 6d showed MAO-A selectivity with IC50_{50} = 0.12 µM, while 6h was MAO-B selective with IC50_{50} = 0.08 µM) .

Advanced Research Questions

Q. How can molecular docking studies resolve discrepancies between in vitro activity and structural predictions?

Discrepancies (e.g., poor in vitro activity despite favorable docking scores) require:

  • Binding pose analysis : Verify if the ligand adopts the predicted conformation in the active site (e.g., methoxy groups forming hydrogen bonds with Tyr 407 in MAO-A).
  • Solvent effects : Include explicit water molecules in docking simulations to account for solvation energy.
  • Dynamic simulations : Perform molecular dynamics (MD) over 50–100 ns to assess stability of the ligand-receptor complex . Example: Compound 7q showed dual MAO-A/B inhibition experimentally but was initially predicted to be MAO-A selective. MD revealed transient interactions with MAO-B’s FAD cofactor .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cyclization.
  • Catalyst screening : Tetra-n-butylammonium bromide (TBAB) enhances multicomponent reaction efficiency (yields >90% reported for analogous pyranobenzothiazines) .
  • Temperature gradients : Stepwise heating (e.g., 50°C for initial coupling, 120°C for ring closure) reduces decomposition .
  • In-line analytics : Use HPLC-MS to monitor reaction progress and adjust stoichiometry dynamically .

Q. How do substituent variations (e.g., methoxy vs. bromo groups) impact biological activity and physicochemical properties?

Substituent effects are analyzed via:

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Br) enhance MAO-B inhibition (e.g., 6h, IC50_{50} = 0.08 µM), while methoxy groups improve MAO-A selectivity (e.g., 6d, IC50_{50} = 0.12 µM) .
  • LogP calculations : Bromine increases hydrophobicity (LogP ~3.5 vs. ~2.8 for methoxy derivatives), affecting membrane permeability .
  • Crystallography : 3,4,5-Trimethoxyphenyl derivatives form tighter π-π stacking in the MAO-A active site .

Q. What computational methods are recommended for predicting metabolic stability or toxicity?

Advanced workflows include:

  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate metabolic sites (e.g., cytochrome P450-mediated oxidation of the benzyl group).
  • Reactive metabolite screening : Use GLORY-X to identify potential toxicophores (e.g., nitrile group’s cyanide release risk) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model bond cleavage energetics for nitrile hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting data between enzyme inhibition assays and cellular models?

Contradictions (e.g., potent enzyme inhibition but weak cellular activity) may arise from:

  • Membrane permeability : Measure logD (octanol-water distribution coefficient) to assess cell entry.
  • Off-target binding : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify competing targets.
  • Cellular redox interference : Use antioxidants (e.g., ascorbic acid) in assays to mitigate false positives from H2_2O2_2 artifacts .

Q. Why might crystallographic data differ from docking-predicted binding modes?

Common reasons include:

  • Crystal packing effects : Non-physiological ligand conformations in crystal structures.
  • Protonation states : Docking may assume neutral ligands, while crystallography reveals charged forms (e.g., protonated amines).
  • Resolution limits : Low-resolution structures (<2.0 Å) obscure precise atomic positions. Cross-validate with NMR titration or isothermal titration calorimetry (ITC) .

Methodological Resources

  • Synthetic Protocols : Refer to for MAO inhibitor synthesis and for multicomponent reaction optimization .
  • Computational Tools : ICReDD’s reaction path search methods () and COMSOL-AI integration () for process automation .
  • Analytical Standards : Use HRMS and 13^13C NMR data from for compound validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.